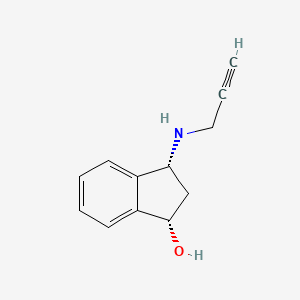
PROTEIN KINASE C EPSILON PEPTIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein Kinase C Epsilon (PKCε) is an isoform of the large PKC family of protein kinases that play many roles in different tissues . It is involved in the regulation of diverse cellular functions and is highly expressed in the brain . PKCε has been implicated as a critical mediator of ischemic or pharmacological preconditioning, a process that can decrease the extent of damage to the myocardium .
Synthesis Analysis
PKCε has been implicated in the regulation of metabolic pathways in the brain . It has been observed that PKCε membrane translocation is key to the synaptic potentiation of the neuromuscular junction (NMJ), being involved in several conditions that upregulate PKC isoforms coupling to acetylcholine (ACh) release .Molecular Structure Analysis
The human PRKCE gene encodes the protein PKCε, which is 737 amino acids in length with a molecular weight of 83.7 kDa . The PKC family of serine-threonine kinases contains thirteen PKC isoforms, and each isoform can be distinguished by differences in primary structure, gene expression, subcellular localization, and modes of activation .Chemical Reactions Analysis
PKCε is involved in several chemical reactions. It regulates phorbol ester-induced acetylcholine release potentiation, indicating its involvement in neurotransmission . It also plays a role in the control of acetylcholine release in the neuromuscular junction . Furthermore, PKCε may control mitochondrial reactive oxygen species (ROS) by controlling the expression of regulatory proteins of redox homeostasis and electron transport chain flux .Physical And Chemical Properties Analysis
PKCε is a protein kinase enzyme that is 737 amino acids in length with a molecular weight of 83.7 kDa . It belongs to the PKC family of serine-threonine kinases .Propriétés
Numéro CAS |
157877-99-1 |
|---|---|
Nom du produit |
PROTEIN KINASE C EPSILON PEPTIDE |
Formule moléculaire |
C65H91N13O19S |
Poids moléculaire |
1390.575 |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clé InChI |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



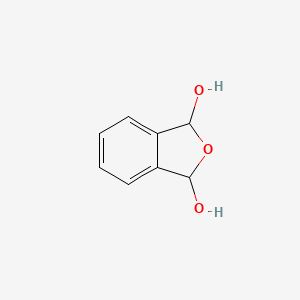
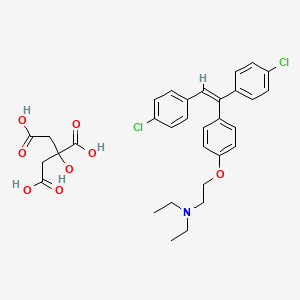
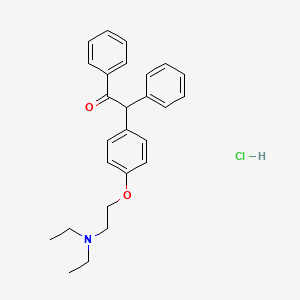

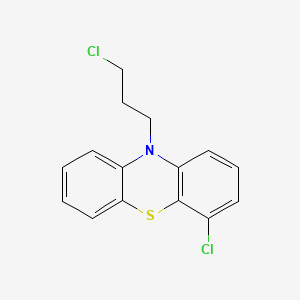
![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

